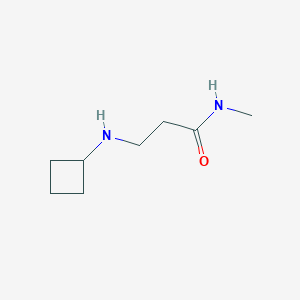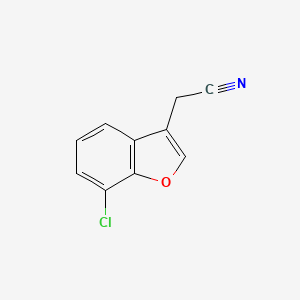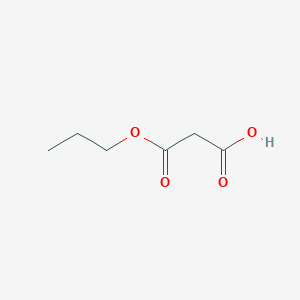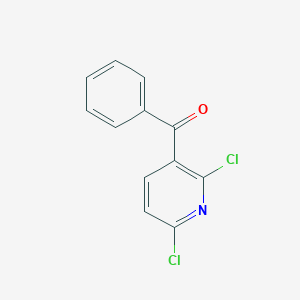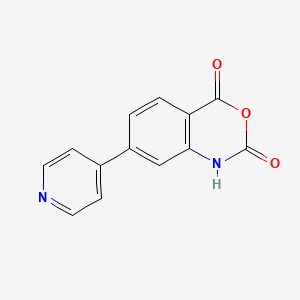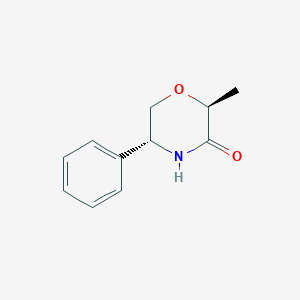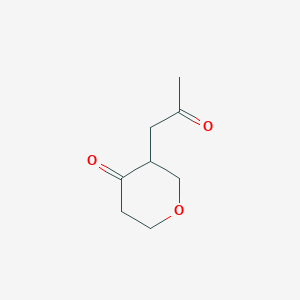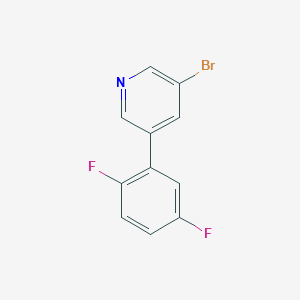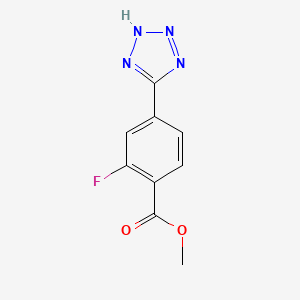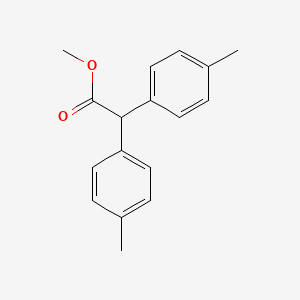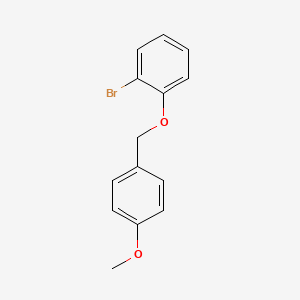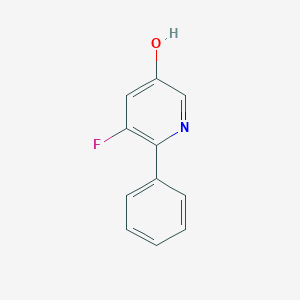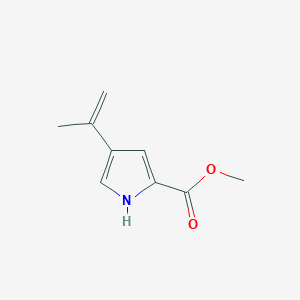![molecular formula C15H21NO4 B8456968 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B8456968.png)
3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid is an organic compound with the molecular formula C15H21NO4 It is characterized by the presence of an amino group, a methoxy group, and a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid.
Amination: The introduction of the amino group is achieved through a reductive amination process. This involves the reaction of the starting material with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy and cyclopentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the cyclopentyloxy group.
3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the cyclopentyloxy group.
Uniqueness
3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid is unique due to the presence of both the cyclopentyloxy and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-amino-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-13-7-6-10(12(16)9-15(17)18)8-14(13)20-11-4-2-3-5-11/h6-8,11-12H,2-5,9,16H2,1H3,(H,17,18) |
InChI Key |
RGICSXKVRUULGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-4-{[(4-chlorophenoxy)methyl]sulfanyl}benzene](/img/structure/B8456888.png)
